2-Phenoxy-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Description

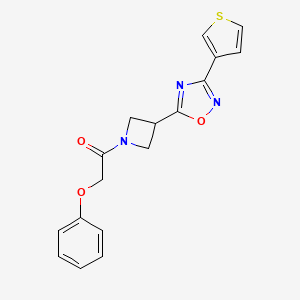

2-Phenoxy-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a heterocyclic compound characterized by a unique scaffold combining ethanone, azetidine, 1,2,4-oxadiazole, and thiophene moieties. Its structure features:

- Ethanone core: A ketone group at position 1, substituted with a phenoxy group at position 2.

- Azetidine ring: A four-membered saturated nitrogen-containing ring linked to the ethanone core.

- Thiophen-3-yl: A sulfur-containing aromatic ring substituted at position 3 of the oxadiazole, influencing electronic properties and π-π interactions.

This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic engagement.

Properties

IUPAC Name |

2-phenoxy-1-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c21-15(10-22-14-4-2-1-3-5-14)20-8-13(9-20)17-18-16(19-23-17)12-6-7-24-11-12/h1-7,11,13H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAGVWKBOCWWFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=CC=CC=C2)C3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the thiophene and oxadiazole rings, followed by their integration into the azetidine framework. Key steps include:

Formation of the Thiophene Ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

Synthesis of the Oxadiazole Ring: This involves the reaction of hydrazides with carboxylic acids or their derivatives, often under dehydrating conditions.

Construction of the Azetidine Ring: This step may involve the cyclization of amino alcohols or similar intermediates.

Final Coupling: The phenoxy group is introduced through nucleophilic substitution or similar reactions to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.

Substitution: The phenoxy group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the oxadiazole ring may produce amine derivatives.

Scientific Research Applications

2-Phenoxy-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, the oxadiazole ring may interact with nucleic acids, while the thiophene ring could influence protein function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share partial structural homology with the target molecule, enabling comparative analysis:

Critical Analysis of Structural and Functional Variations

- Oxadiazole vs. Oxadiazoles are also more hydrolytically stable under physiological conditions, favoring in vivo efficacy . Triazoles () offer stronger hydrogen-bonding capacity, which may improve target affinity but reduce metabolic stability.

Thiophene Substitution Position :

- Azetidine’s strain may also enhance solubility relative to morpholine derivatives .

- Functional Group Impact: The ethanone group (target) is prone to metabolic reduction to ethanol, whereas the ethanol moiety in ’s compound may confer longer half-life. The phenylsulfonyl group in ’s compound introduces strong electron-withdrawing effects, contrasting with the electron-donating phenoxy group in the target .

Biological Activity

2-Phenoxy-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone (CAS Number: 1396795-29-1) is a compound of interest in medicinal chemistry due to its unique structural features, which include a phenoxy group, a thiophene ring, and an oxadiazole moiety. This compound has been evaluated for various biological activities, particularly its potential cytotoxic effects against cancer cell lines.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 341.4 g/mol. The compound's structure is characterized by the following key functional groups:

| Functional Group | Description |

|---|---|

| Phenoxy | A phenolic group that enhances lipophilicity and biological interactions. |

| Thiophene | A five-membered aromatic ring containing sulfur, contributing to the compound's electronic properties. |

| Oxadiazole | A nitrogen-containing heterocycle known for its biological activity. |

Cytotoxicity Studies

Several studies have investigated the cytotoxic effects of compounds containing oxadiazole and thiophene moieties. For instance, derivatives similar to this compound have shown significant cytotoxic activity against various cancer cell lines.

In one study, compounds featuring oxadiazole rings demonstrated potent cytotoxicity against HeLa and MCF-7 cell lines. The IC50 values for these compounds ranged from 29 μM to higher values depending on structural modifications . The presence of the thiophene ring was noted to enhance the lipophilicity of the compounds, which may contribute to their increased interaction with cellular targets.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cancer cells. The compound may bind to enzymes or receptors involved in cellular proliferation or apoptosis pathways. The oxadiazole and thiophene groups are believed to play critical roles in these interactions due to their ability to stabilize binding through π–π stacking or hydrogen bonding.

Study on Oxadiazole Derivatives

A study focused on the synthesis and evaluation of various oxadiazole derivatives revealed that modifications at the thiophene position significantly affected biological activity. Compounds with dual functionalities (e.g., incorporating both thiophene and oxadiazole) exhibited enhanced cytotoxic effects compared to their single-functional counterparts .

Comparative Analysis

The following table summarizes the IC50 values of selected derivatives against HeLa and MCF-7 cell lines:

| Compound | IC50 (HeLa) | IC50 (MCF-7) |

|---|---|---|

| Compound A | 29 μM | 73 μM |

| Compound B | 45 μM | 90 μM |

| Compound C | 35 μM | 50 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.